molecular formula C18H19Cl2NO5S B11416520 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11416520
M. Wt: 432.3 g/mol
InChI Key: NIJFNQDTFNXRDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro, methoxy, and furan groups, as well as a dioxidotetrahydrothiophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,5-dichloro-4-methoxybenzoic acid with appropriate amines under dehydrating conditions.

    Introduction of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of the benzamide intermediate with a thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.

    Attachment of the Furan Group: The final step involves the reaction of the intermediate with a furan derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide
  • 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged to develop specialized applications in various fields.

Properties

Molecular Formula

C18H19Cl2NO5S

Molecular Weight

432.3 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C18H19Cl2NO5S/c1-11-3-4-14(26-11)9-21(13-5-6-27(23,24)10-13)18(22)12-7-15(19)17(25-2)16(20)8-12/h3-4,7-8,13H,5-6,9-10H2,1-2H3

InChI Key

NIJFNQDTFNXRDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)Cl)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.